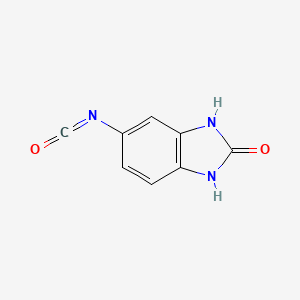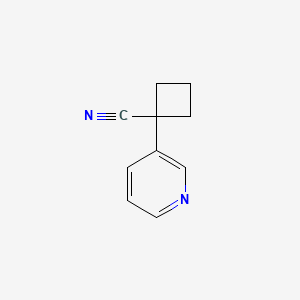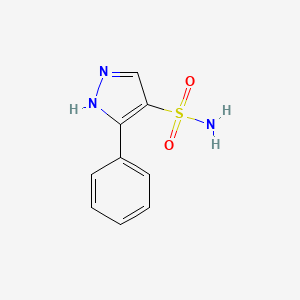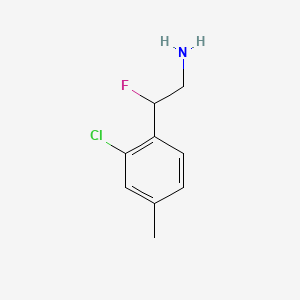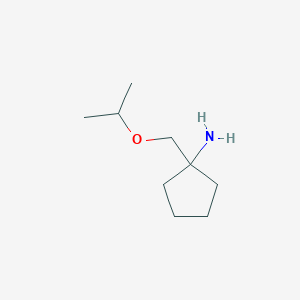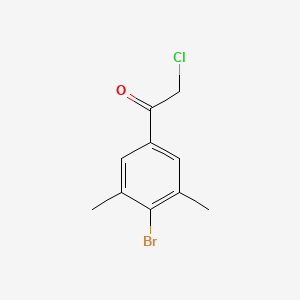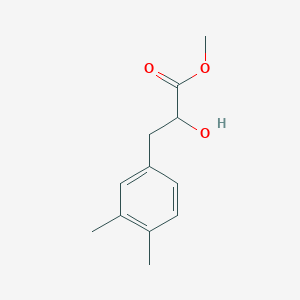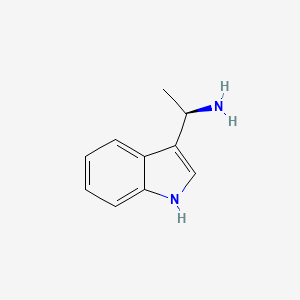
2-(2-Methoxy-6-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-6-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(2-Methoxy-6-methylphenyl)acetic acid involves the hydrolysis of methoxybenzyl cyanide in the presence of concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 90°C to 150°C. The process involves adding methoxybenzyl cyanide slowly into the sulfuric acid, followed by heat preservation and reflux reaction .
Industrial Production Methods
Industrial production of methoxyacetic acid, a related compound, typically involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This reaction is conducted in an aqueous solution at a pH value of ≤ 7 and temperatures around 50°C, yielding up to 95% of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-6-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylacetic acids.
Scientific Research Applications
2-(2-Methoxy-6-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-6-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of tumor cells by interfering with cellular metabolism and signaling pathways . It may also act on enzymes involved in oxidative and reductive processes, thereby affecting various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the methyl group.
Methoxyacetic acid: A simpler derivative with a methoxy group attached to the acetic acid.
Uniqueness
2-(2-Methoxy-6-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
151858-71-8 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-methoxy-6-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(13-2)8(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
MPCJTEVRQQHUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
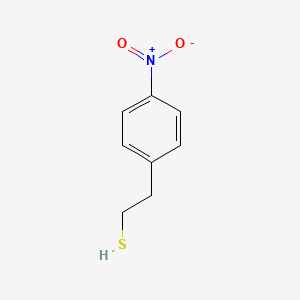
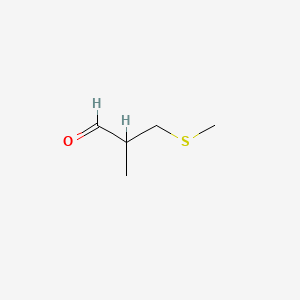
aminehydrochloride](/img/structure/B13610108.png)
